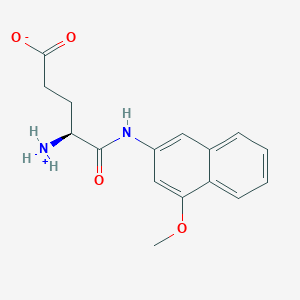

(R)-2-Amino-5-(((benzyloxy)carbonyl)amino)pentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

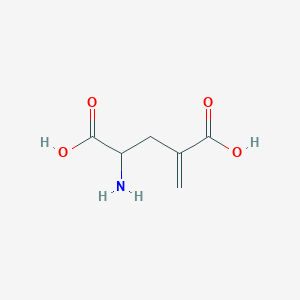

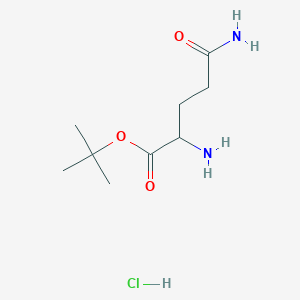

“®-2-Amino-5-(((benzyloxy)carbonyl)amino)pentanoic acid” is a chemical compound with the molecular formula C13H18N2O4 . It is also known as “5-(苄氧羰氨基)戊酸” and "5-(Carbobenzoxyamino)pentanoic Acid, N-Cbz-5-aminovaleric Acid, N-Cbz-5-" . The compound is often represented by the sequence "H-D-Orn(Z)-OH" .

Molecular Structure Analysis

The molecular structure of “®-2-Amino-5-(((benzyloxy)carbonyl)amino)pentanoic acid” can be represented by the InChI code "1S/C13H18N2O4/c14-11(12(16)17)7-4-8-15-13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17)/t11-/m1/s1" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis and HIV-Protease Assay (R)-2-Amino-5-(((benzyloxy)carbonyl)amino)pentanoic acid finds application in the synthesis of oligopeptides for use as chromogenic protease substrates, enabling the spectrophotometric detection of HIV-protease activity. This process involves the solid-phase peptide synthesis of oligopeptides, demonstrating the compound's utility in developing sequence-specific assays for enzyme activity detection (Badalassi et al., 2002).

Cytoprotective Efficacy and Antioxidant Properties Research on lipoic acid analogs has highlighted the enhanced pharmacological activity of compounds synthesized by condensing amino acids with lipoic acid's carboxylic acid moiety. Studies indicate that the R-enantiomer of the dithiolane ring system, akin to that in this compound, is associated with significant cytoprotective efficacy due to its unique antioxidant properties. This research underscores the potential therapeutic applications of such compounds in protecting against oxidative stress and cellular damage (Kates et al., 2014).

Amino Acid Protection and Resolution The compound also serves in the protection and resolution of amino acids, facilitating the chromatographic separation of R and S isomers. This application is critical for synthesizing peptides and proteins with precise stereochemical configurations, enabling the preparation of optically pure N-protected amino acids for further synthetic applications (Lodder et al., 2000).

Synthetic Applications in Natural Product Synthesis this compound is also utilized as a synthon in the synthesis of natural products. Its application in generating (R)-ethyl-5-benzoyloxy-5-formyl pentanoate highlights its role in preparing complex molecules, including arachidonic acid metabolites and pheromones of various species, illustrating its versatility in organic synthesis (Rao et al., 1987).

Eigenschaften

IUPAC Name |

(2R)-2-amino-5-(phenylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c14-11(12(16)17)7-4-8-15-13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULSXQYFUHKBAN-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCCC[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428495 |

Source

|

| Record name | N~5~-[(Benzyloxy)carbonyl]-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16937-91-0 |

Source

|

| Record name | N~5~-[(Benzyloxy)carbonyl]-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B555479.png)

![(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid](/img/structure/B555485.png)